molecular formula C13H14N2O3 B11013918 N-(2-methoxyethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(2-methoxyethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11013918
M. Wt: 246.26 g/mol
InChI Key: BWHHOULLASMJCV-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-2-OXO-12-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a methoxyethyl group, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-OXO-12-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the methoxyethyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of N-(2-METHOXYETHYL)-2-OXO-12-DIHYDROQUINOLINE-4-CARBOXAMIDE may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-OXO-12-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the carboxamide group.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-METHOXYETHYL)-2-OXO-12-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-OXO-12-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYETHYL)-4-(4-METHYL-1H-IMIDAZOL-5-YL)BENZENESULFONAMIDE
  • N-(2-ACETOXYETHYL)-P-NITROANILINE

Uniqueness

N-(2-METHOXYETHYL)-2-OXO-12-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its quinoline core

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-18-7-6-14-13(17)10-8-12(16)15-11-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3,(H,14,17)(H,15,16)

InChI Key

BWHHOULLASMJCV-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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